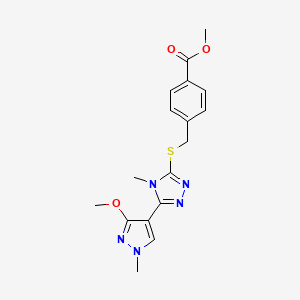

methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is an intriguing organic compound. It has a complex structure featuring both heterocyclic rings and functional groups that make it interesting for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can involve multiple steps:

Formation of the pyrazole ring: This is typically achieved through a reaction between hydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Construction of the triazole ring: This often involves the cyclization of azide and alkyne derivatives in the presence of a catalyst like copper(I).

Thiomethylation: The incorporation of the thioether group is typically done by reacting the appropriate benzyl halide with a thiol in the presence of a base.

Industrial methods may streamline these steps using optimized catalysts and reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro group or other reducible functionalities.

Substitution: It can partake in nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄ or H₂O₂ for oxidation reactions.

Reducing Agents: NaBH₄ or LiAlH₄ for reductions.

Bases: NaOH or K₂CO₃ for nucleophilic substitutions.

Major Products

Oxidation might yield sulfoxides or sulfones, while reduction would typically produce simpler, more reduced compounds.

Aplicaciones Científicas De Investigación

This compound finds use in diverse scientific research fields:

Chemistry: As an intermediate in organic synthesis.

Medicine: Investigation as a scaffold for drug design, given its heterocyclic structure.

Industry: Utilized in the creation of specialty chemicals and as a potential catalyst in certain reactions.

Mecanismo De Acción

The effects exerted by this compound depend on the functional groups and their interactions with molecular targets. The heterocyclic rings might interact with biological macromolecules, influencing pathways such as enzyme inhibition or activation.

Comparación Con Compuestos Similares

Similar compounds would include those with pyrazole or triazole rings. What sets methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate apart is its combination of multiple heterocyclic systems and functional groups, which provides a unique platform for chemical reactivity and biological interactions.

Similar Compounds

Methyl 4-(1H-pyrazol-4-yl)benzoate

4-Methyl-1,2,4-triazole-3-thiol

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

Actividad Biológica

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound with significant biological activity. This article explores its biological properties, including anti-inflammatory, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methyl benzoate backbone linked to a triazole and pyrazole moiety through a thioether group. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |

| CAS Number | 1014092-09-1 |

| Molecular Formula | C17H19N5O3S |

| Molecular Weight | 373.43 g/mol |

Anti-inflammatory Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activity. A study highlighted that derivatives with this structure can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

In vitro studies have shown that this compound demonstrates:

- COX Inhibition: Similar to established anti-inflammatory drugs like celecoxib.

The selectivity index for COX inhibition suggests that this compound may have a favorable safety profile compared to traditional NSAIDs.

Antifungal Activity

The 1,2,4-triazole core is known for its antifungal properties. Compounds of this class have been shown to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis. Specifically:

| Compound | Activity |

|---|---|

| Methyl 4-(1H-pyrazol-4-yl)benzoate | Moderate antifungal activity |

| 4-Methyl-1,2,4-triazole derivatives | Broad-spectrum antifungal effects |

This compound has shown promising results in vitro against various fungal strains, indicating potential as a therapeutic agent in treating fungal infections.

Case Studies and Research Findings

A recent study investigated the biological activity of various triazole derivatives, including methyl 4-(1H-pyrazol-4-yl)benzoate and its analogs. The findings revealed:

- Inhibition of Pro-inflammatory Markers: The compound significantly reduced levels of TNF-alpha and IL-6 in macrophages activated by lipopolysaccharide (LPS).

- Oxidative Stress Reduction: It demonstrated antioxidant activity by lowering reactive oxygen species (ROS) production in cellular models.

- Selectivity for COX Enzymes: The compound exhibited a favorable COX selectivity index compared to traditional anti-inflammatory drugs.

Propiedades

IUPAC Name |

methyl 4-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21-9-13(15(20-21)24-3)14-18-19-17(22(14)2)26-10-11-5-7-12(8-6-11)16(23)25-4/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISROKWOLJJLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.